Acetohydroxamic acid, 2-(2-furamido)-

Description

Classification within the Hydroxamic Acid Family

Hydroxamic acids are a class of organic compounds characterized by the functional group R-C(=O)N(OH)-R', where R and R' are organic residues. wikipedia.org They are essentially amides wherein one of the nitrogen hydrogens is replaced by a hydroxyl group. wikipedia.orgnih.gov This functional group is a key feature, as its ability to chelate metal ions, particularly iron (III) and zinc (II), is central to many of its biological activities. unimi.it

Acetohydroxamic acid (AHA) is one of the simplest members of this family, with the chemical formula C₂H₅NO₂. nih.gov In this molecule, the 'R' group is a methyl group. The compound of interest, Acetohydroxamic acid, 2-(2-furamido)-, is a derivative of this parent molecule. The nomenclature indicates that a 2-furamido group is attached to the second carbon of the aceto- group. This classifies it as an N-acylamino-substituted acetohydroxamic acid.

| Compound Name | Parent Compound | Key Functional Groups | Classification |

|---|---|---|---|

| Hydroxamic Acid (General) | Amide | -C(=O)N(OH)- | Class of organic compounds |

| Acetohydroxamic acid | Acetamide | Hydroxamic acid, Methyl group | A simple hydroxamic acid |

| Acetohydroxamic acid, 2-(2-furamido)- | Acetohydroxamic acid | Hydroxamic acid, Furamido group | N-acylamino-substituted acetohydroxamic acid derivative |

Historical Context of Acetohydroxamic Acid Research and Derivatization

Research into hydroxamic acids has a long history, with early comprehensive reviews appearing in the 1940s. acs.org These initial studies focused on the fundamental synthesis and chemical properties of this class of compounds. Acetohydroxamic acid (AHA) itself gained significant attention later. A pivotal study in 1965 identified it as a potent inhibitor of urease, an enzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849). wikipedia.org This discovery was significant because bacterial urease activity in the urinary tract can lead to increased ammonia levels, elevated urine pH, and the formation of struvite kidney stones. drugs.comtaylorandfrancis.com

This therapeutic potential led to further development, and in 1983, the U.S. Food and Drug Administration approved acetohydroxamic acid as an orphan drug for the prevention of struvite stones. wikipedia.org The primary mechanism of AHA is the irreversible, noncompetitive inhibition of the urease enzyme. wikipedia.orgdrugs.com

The development of AHA spurred research into its derivatization. Scientists began to synthesize analogues of acetohydroxamic acid to explore and enhance its biological activities, or to discover new therapeutic applications. The core acetohydroxamic acid structure serves as a scaffold, which can be modified by adding various substituents. This process of creating derivatives aims to alter properties such as potency, selectivity, lipophilicity, and metabolic stability. Research has expanded from urease inhibition to other areas, including the development of agents against infectious diseases and cancer, often leveraging the metal-chelating properties of the hydroxamic acid moiety. unimi.itnih.gov

Current Academic Research Landscape of Acetohydroxamic Acid, 2-(2-furamido)- and Related Analogues

While direct research on Acetohydroxamic acid, 2-(2-furamido)- is limited, the current academic landscape is rich with studies on related analogues, demonstrating the versatility of the acetohydroxamic acid scaffold. A significant area of investigation is the development of novel therapeutic agents targeting metalloenzymes in pathogenic organisms.

One prominent example is the design of acetohydroxamic acid derivatives as trypanocidal agents for treating infections caused by Trypanosoma species. nih.gov A study described a series of novel derivatives based on conformationally constrained, lipophilic, spiro carbocyclic 2,6-diketopiperazine (2,6-DKP) scaffolds with an attached acetohydroxamic acid moiety. nih.gov The researchers hypothesized that the acetohydroxamic acid group would act as a metal-chelating pharmacophore, potentially inhibiting an essential metalloenzyme in the parasite. nih.gov

The findings revealed that these analogues exhibited potent activity against bloodstream-form Trypanosoma brucei in the nanomolar range. nih.gov Structure-activity relationship (SAR) studies demonstrated that modifications to the scaffold significantly impacted efficacy. For instance, reducing the bulkiness and lipophilicity of the carbocyclic ring by replacing an adamantane (B196018) component with cyclooctane (B165968) or cycloheptane (B1346806) led to a progressive decrease in activity. nih.gov The most potent compounds emerged from placing benzyl (B1604629) groups adjacent to the basic nitrogen of the 2,6-DKP core. nih.gov

| Compound | Key Structural Feature | IC₅₀ (nM) |

|---|---|---|

| 7a | Spiro adamantane scaffold | 90 |

| 7b | Spiro adamantane scaffold (enantiomer of 7a) | 193 |

| 9a | Spiro cyclooctane scaffold | 300 |

| 10a | Spiro cycloheptane scaffold | 1870 |

| 7d | Spiro adamantane with S-benzyl group | 6.8 |

This research exemplifies the current strategy in the field: using the acetohydroxamic acid functional group as a warhead while modifying the larger molecular scaffold to optimize interactions with a biological target and improve pharmacological properties. researchgate.net Similar approaches are being used to develop new urease inhibitors, moving beyond the simple structure of AHA to create more potent and selective molecules, such as those based on quinolone scaffolds. mdpi.com These studies underscore the continued relevance of acetohydroxamic acid derivatization in medicinal chemistry.

Structure

3D Structure

Properties

CAS No. |

65654-12-8 |

|---|---|

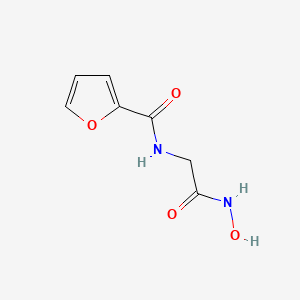

Molecular Formula |

C7H8N2O4 |

Molecular Weight |

184.15 g/mol |

IUPAC Name |

N-[2-(hydroxyamino)-2-oxoethyl]furan-2-carboxamide |

InChI |

InChI=1S/C7H8N2O4/c10-6(9-12)4-8-7(11)5-2-1-3-13-5/h1-3,12H,4H2,(H,8,11)(H,9,10) |

InChI Key |

AEKSBHIPRIXNQK-UHFFFAOYSA-N |

Canonical SMILES |

C1=COC(=C1)C(=O)NCC(=O)NO |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Strategies for the Synthesis of Acetohydroxamic Acid, 2-(2-furamido)-

The specific synthesis of Acetohydroxamic acid, 2-(2-furamido)-, also known as N-(furan-2-carbonyl)glycinohydroxamic acid, follows a logical pathway involving the preparation of a suitable precursor, which is then converted to the final hydroxamic acid.

The most direct precursor for the synthesis of Acetohydroxamic acid, 2-(2-furamido)- is the corresponding ester, methyl or ethyl 2-(2-furoylamino)acetate. This precursor can be synthesized through a standard peptide coupling reaction. For instance, the reaction of 2-furoyl chloride with glycine ethyl ester hydrochloride in the presence of a non-nucleophilic base would yield the desired N-acylated amino acid ester.

Once the ester precursor, ethyl 2-(2-furoylamino)acetate, is obtained, it can be converted to the target hydroxamic acid. This transformation is typically achieved by reacting the ester with a basic solution of hydroxylamine. nih.gov The reaction involves the nucleophilic attack of the hydroxylamine on the ester's carbonyl carbon, leading to the displacement of the ethoxy group and the formation of the hydroxamic acid. A common procedure involves using hydroxylamine hydrochloride and a base such as sodium hydroxide or potassium hydroxide in a solvent like methanol or ethanol.

General Reaction Scheme:

Precursor Synthesis: 2-Furoyl Chloride + Glycine Ethyl Ester → Ethyl 2-(2-furoylamino)acetate

Hydroxamic Acid Formation: Ethyl 2-(2-furoylamino)acetate + NH₂OH → Acetohydroxamic acid, 2-(2-furamido)-

The conversion of the ester precursor to the final hydroxamic acid is subject to optimization to maximize yield and purity. Key parameters that are typically adjusted include the choice of base, solvent, temperature, and reaction time. The use of a strong base like sodium methoxide in an anhydrous alcohol is often employed to generate the more nucleophilic hydroxylamine anion in situ, which can accelerate the reaction.

| Parameter | Variation | Rationale | Expected Outcome on Yield/Purity |

| Base | NaOH, KOH, NaOMe | To deprotonate hydroxylamine hydrochloride, generating free hydroxylamine. Stronger bases like NaOMe can increase the concentration of the more reactive NH₂O⁻. | NaOMe may provide higher yields and faster reaction times compared to NaOH/KOH. |

| Solvent | Methanol, Ethanol, THF | To dissolve reactants. Protic solvents like methanol can participate in hydrogen bonding. | Methanol is a common and effective solvent for this reaction. |

| Temperature | 0 °C to Room Temperature (25 °C) | To control the rate of reaction and minimize potential side reactions or degradation. | Room temperature is often sufficient; lower temperatures may be used for highly reactive substrates to improve selectivity. |

| Equivalents of NH₂OH·HCl/Base | 1.5 - 3.0 eq. | An excess of hydroxylamine is typically used to drive the reaction to completion. | Increasing equivalents can improve yield up to a certain point, after which it complicates purification. |

General Synthetic Routes for Acetohydroxamic Acid and its Parent Analogues

The synthesis of the parent compound, acetohydroxamic acid, and other simple hydroxamic acids is well-established and can be achieved through several common pathways. georganics.sk

The reaction between a carboxylic ester and hydroxylamine is one of the most widely used methods for preparing hydroxamic acids. acs.orgresearchgate.net This method is particularly effective for simple esters like ethyl acetate or methyl acetate to produce acetohydroxamic acid. The reaction is typically conducted under basic conditions, where a base such as potassium hydroxide or sodium hydroxide is used to generate free hydroxylamine from its hydrochloride salt. google.com In some cases, a catalytic amount of potassium cyanide can be used to accelerate the reaction, which is believed to proceed through an acylcyanide intermediate. nih.gov

| Ester Substrate | Base/Conditions | Product | Reported Yield | Reference |

| Ethyl Acetate | NH₂OH·HCl, NaOH, Methanol | Acetohydroxamic Acid | ~80% | google.com |

| Methyl Acetate | NH₂OH·HCl, Solid KOH, Ethanol | Acetohydroxamic Acid | ~80% | google.com |

| Various Esters | NH₂OH, Base, Microwave | Corresponding Hydroxamic Acids | Good | organic-chemistry.org |

Carboxylic anhydrides serve as another effective substrate for the synthesis of hydroxamic acids. eurjchem.com Due to their higher reactivity compared to esters, their reaction with hydroxylamine is generally faster. For the synthesis of acetohydroxamic acid, acetic anhydride can be reacted with hydroxylamine. georganics.sk The reaction typically proceeds rapidly at room temperature.

| Anhydride Substrate | Conditions | Product |

| Acetic Anhydride | Hydroxylamine, Absolute Alcohol | Acetohydroxamic Acid |

| Phthalic Anhydride | Hydroxylamine, Base | Phthalamohydroxamic Acid |

Acyl chlorides are the most reactive carboxylic acid derivatives and react readily with hydroxylamine to form hydroxamic acids. acs.orgeurjchem.com The reaction is often performed at low temperatures to control its exothermic nature and is carried out in the presence of a base (e.g., sodium bicarbonate, sodium carbonate, or an organic base) to neutralize the hydrochloric acid that is formed as a byproduct. georganics.skscispace.com This method is highly efficient and can be applied to a wide range of substrates. scispace.com

| Acyl Chloride Substrate | Base/Conditions | Product | Reported Yield | Reference |

| Acetyl Chloride | Na₂CO₃, Ether/Water | Acetohydroxamic Acid | Not Specified | georganics.sk |

| Various Acyl Chlorides | NaHCO₃, Ethyl Acetate/Water, RT, 5 min | Corresponding Hydroxamic Acids | Excellent | scispace.com |

| Benzoyl Chloride | NH₂OH·HCl, Base | Benzohydroxamic Acid | High | nih.gov |

Derivatization and Analog Synthesis

The generation of novel analogues of 2-(2-furamido)acetohydroxamic acid can be approached by modifying both the furan (B31954) ring and the acetohydroxamic acid backbone. These modifications aim to explore the structure-activity relationship and develop compounds with specific biological activities.

Design and Synthesis of Novel Acetohydroxamate Analogues for Specific Biological Activities

The design of novel analogues of 2-(2-furamido)acetohydroxamic acid can be strategically planned to enhance potency, selectivity, and pharmacokinetic properties for various biological targets. A common approach involves the synthesis of a library of compounds with systematic modifications to the core structure.

A plausible synthetic route to novel analogues begins with the synthesis of substituted 2-(furan-2-carboxamido)acetic acid derivatives. This can be achieved by reacting various substituted furan-2-carboxylic acids with glycine or its ester derivatives. For instance, 5-aryl-furan-2-carboxylic acids can be synthesized via Meerwein arylation of furan-2-carboxylic acid. pensoft.net These substituted furan-2-carboxylic acids can then be coupled with a glycine ester, followed by hydrolysis to yield the corresponding 2-(furan-2-carboxamido)acetic acid derivatives.

The crucial step in synthesizing the final acetohydroxamic acid analogues is the conversion of the carboxylic acid group to the hydroxamic acid. A widely used and efficient method involves the activation of the carboxylic acid followed by reaction with hydroxylamine. nih.govresearchgate.net Common activating agents include ethyl chloroformate or coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of 1-hydroxybenzotriazole (HOBt). nih.gov This method is advantageous as it often proceeds under mild conditions, preserving the integrity of other functional groups within the molecule.

The diversity of the synthesized analogues can be generated by introducing various substituents on the furan ring. For example, aryl, alkyl, or halogen groups can be introduced at the 5-position of the furan ring to modulate the electronic and steric properties of the molecule. The following table illustrates a potential library of novel acetohydroxamate analogues and their intended biological activities based on the known activities of similar furan and hydroxamate-containing compounds. researchgate.netnih.gov

| Compound ID | Substituent (R) on Furan Ring | Proposed Biological Activity |

| FAHA-1 | H | Broad-spectrum antimicrobial |

| FAHA-2 | 5-Phenyl | Anticancer |

| FAHA-3 | 5-(4-Chlorophenyl) | Antifungal |

| FAHA-4 | 5-Nitro | Antibacterial |

| FAHA-5 | 5-Methyl | Anti-inflammatory |

| FAHA-6 | 5-Bromo | Antiviral |

Chemical Transformations Involving Acetohydroxamic Acid Moieties

The acetohydroxamic acid moiety is a versatile functional group that can undergo several chemical transformations, allowing for further derivatization and the creation of prodrugs or compounds with altered properties.

One of the most significant reactions of hydroxamic acids is the Lossen rearrangement . This reaction involves the conversion of a hydroxamic acid or its derivative to an isocyanate upon treatment with a dehydrating agent or under thermal conditions. wikipedia.org The resulting isocyanate is a highly reactive intermediate that can be trapped with various nucleophiles, such as amines or alcohols, to yield ureas and carbamates, respectively. This transformation can be a useful strategy for creating a diverse range of derivatives from a common acetohydroxamic acid precursor.

Another important transformation is O-acylation or O-alkylation of the hydroxyl group of the hydroxamic acid. This modification can be used to generate prodrugs that may have improved stability or bioavailability. The resulting O-acyl or O-alkyl hydroxamates can be designed to be cleaved in vivo, releasing the active hydroxamic acid.

The hydroxamic acid moiety is also known to form stable complexes with various metal ions. acs.org This chelating property is fundamental to the biological activity of many hydroxamic acid-based inhibitors of metalloenzymes. The interaction with metal ions can also be exploited in a synthetic context for purification or as a protecting group strategy.

Finally, the amide bond within the 2-(2-furamido)acetohydroxamic acid structure can be susceptible to hydrolysis under acidic or basic conditions, leading to the cleavage of the molecule into furan-2-carboxylic acid and 2-aminoacetohydroxamic acid. The stability of this amide bond is an important consideration in the design of analogues intended for biological applications.

The following table summarizes some key chemical transformations of the acetohydroxamic acid moiety.

| Reaction | Reagents/Conditions | Product |

| Lossen Rearrangement | Dehydrating agent (e.g., sulfonyl chloride) or heat | Isocyanate |

| O-Acylation | Acyl chloride or anhydride | O-Acyl hydroxamate |

| O-Alkylation | Alkyl halide in the presence of a base | O-Alkyl hydroxamate |

| Metal Complexation | Metal salts (e.g., Fe³⁺, Zn²⁺) | Metal-hydroxamate complex |

| Hydrolysis | Acid or base | Furan-2-carboxylic acid and 2-aminoacetohydroxamic acid |

Mechanism of Action and Biochemical Interactions

Fundamental Principles of Hydroxamic Acid Biochemical Activity

Hydroxamic acids (-CONHOH) are a class of organic compounds recognized for their significant and diverse biological activities. Their primary mode of interaction within biological systems stems from two key chemical properties: metal chelation and the capacity for hydrogen bonding.

A defining characteristic of hydroxamic acids is their potent ability to chelate metal ions, particularly transition metals that are essential cofactors for a vast array of enzymes known as metalloenzymes. patsnap.com The hydroxamic acid functional group acts as a bidentate ligand, coordinating with the metal ion through its carbonyl oxygen and hydroxyl oxygen atoms. This chelation is a critical aspect of their function as enzyme inhibitors. wikipedia.org

Table 1: Examples of Metalloenzymes and the Role of their Metal Cofactors

| Enzyme Class | Metal Cofactor | Role of Metal Ion |

| Matrix Metalloproteinases (MMPs) | Zinc (Zn²⁺) | Catalytic activity in protein hydrolysis |

| Histone Deacetylases (HDACs) | Zinc (Zn²⁺) | Catalysis of acetyl group removal from lysine (B10760008) residues |

| Urease | Nickel (Ni²⁺) | Catalysis of urea (B33335) hydrolysis |

| Lipoxygenases | Iron (Fe²⁺/Fe³⁺) | Catalysis of fatty acid oxidation |

This table provides a generalized overview of metal cofactors in select enzyme classes that are known targets for hydroxamic acids.

Beyond metal chelation, the hydroxamic acid moiety can participate in hydrogen bonding interactions with amino acid residues in the active site of a target enzyme. The -NH and -OH groups of the hydroxamic acid can act as hydrogen bond donors, while the carbonyl oxygen can act as a hydrogen bond acceptor. These interactions are crucial for the proper orientation and stabilization of the inhibitor within the enzyme's active site, contributing to its binding affinity and selectivity.

Specific Biochemical Interactions of Acetohydroxamic Acid, 2-(2-furamido)-

The specific interactions of "Acetohydroxamic acid, 2-(2-furamido)-" would be a composite of the foundational properties of the acetohydroxamic acid core and the modifying influence of the 2-(2-furamido) substituent.

The acetohydroxamic acid portion of the molecule is the primary driver of its potential as a metalloenzyme inhibitor. It is this functional group that would directly interact with a metal cofactor in the active site of a target enzyme. For instance, in the context of urease, which contains nickel ions, the hydroxamic acid would chelate these ions, competitively inhibiting the hydrolysis of urea. patsnap.com This mechanism is well-documented for the parent compound, Acetohydroxamic acid. patsnap.com

The furan (B31954) ring, being an aromatic heterocycle, can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties. The electron-rich nature of the furan ring allows it to participate in various non-covalent interactions, such as π-π stacking with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in the enzyme's binding pocket. ijabbr.com

Interaction with Enzymatic Systems: General Mechanistic Considerations

The process can be conceptualized in the following steps:

Initial Recognition and Binding: The 2-(2-furamido) substituent would guide the molecule into the enzyme's active site through hydrophobic and other non-covalent interactions with specific amino acid residues.

Coordination with Metal Cofactor: The hydroxamic acid moiety would then chelate the essential metal ion in the active site, forming a stable coordination complex.

Hydrogen Bonding Stabilization: Additional stability would be conferred by hydrogen bonds formed between the hydroxamic acid and surrounding amino acid residues.

Enzyme Inhibition: The formation of this stable enzyme-inhibitor complex would block the active site, preventing catalysis.

The specific inhibitory potency (e.g., IC₅₀ or Kᵢ values) would be a function of the cumulative strength of these interactions.

Enzyme Inhibition Studies

Urease Inhibition by Acetohydroxamic Acid, 2-(2-furamido)- and Related Hydroxamates

Hydroxamic acids, including compounds such as Acetohydroxamic acid, 2-(2-furamido)-, represent a significant class of molecules studied for their potent inhibitory effects on the enzyme urease. A prominent and widely researched member of this family is Acetohydroxamic acid (AHA), which often serves as a reference compound in urease inhibition studies. nih.gov The core mechanism of this class of inhibitors revolves around their structural similarity to urea (B33335), the natural substrate of urease. This resemblance allows them to interact with the enzyme's active site, disrupting its catalytic function. wikipedia.org The hydroxamate functional group (-CONHOH) is crucial for this inhibitory activity, particularly its ability to interact with the metal ions essential for catalysis within the urease active site. Research into derivatives of the basic hydroxamic acid structure, such as hippurohydroxamic acid derivatives, continues to yield compounds with significant inhibitory promise against urease from various sources. researchgate.net

The binding of hydroxamates like acetohydroxamic acid to the urease active site is a complex process involving direct interaction with the enzyme's binuclear nickel center. chemrxiv.org Structural studies have led to several proposed models for this interaction. One common hypothesis suggests that hydroxamic acids act as bidentate ligands, where both the carbonyl and hydroxyl oxygen atoms of the inhibitor bind to a single nickel ion in the active site. researchgate.net

Alternative structural models propose different coordination geometries:

A second model suggests the inhibitor bridges the two nickel ions, with the carbonyl and hydroxyl oxygen atoms binding separately to each metal center. researchgate.net

A third hypothesis describes a two-step kinetic process. It begins with the formation of an initial, monodentate complex (E-I), which then converts to a more stable, nickel-bridging species (E-I*). This latter species is thought to mimic the transition state of urea hydrolysis. researchgate.net

A fourth model involves a bidentate complex where the carbonyl oxygen binds to one nickel ion, while the hydroxyl group acts as a bridge between the two nickel ions. researchgate.net

X-ray diffraction and crystallographic data, such as the structure of urease in complex with acetohydroxamic acid (PDB ID: 1E9Y), provide physical evidence of the inhibitor occupying the active site and coordinating with the nickel ions, confirming that these interactions are fundamental to its inhibitory function. nih.govresearchgate.net

The inhibition of urease by acetohydroxamic acid and related hydroxamates is predominantly characterized as competitive. researchgate.netresearchgate.net This mode of inhibition occurs because the inhibitor molecule directly competes with the substrate, urea, for binding to the enzyme's active site. mdpi.com Due to its structural analogy to urea, the inhibitor can occupy the same binding pocket, thereby preventing the substrate from accessing it and halting the catalytic hydrolysis. wikipedia.org

Further kinetic analysis reveals a more detailed mechanism, identifying acetohydroxamic acid as a competitive, slow-binding inhibitor. scispace.com This means the inhibition process involves an initial, rapid formation of an enzyme-inhibitor complex, which then slowly transforms into a more tightly bound, stable complex. scispace.comnih.gov This slow onset of strong inhibition is a characteristic feature of many potent enzyme inhibitors. The strength of this inhibition can be quantified by the inhibition constant (Ki), which for acetohydroxamic acid against Helicobacter pylori urease has been measured to be approximately 2 µM. researchgate.net

It is important to note that while the consensus describes the mechanism as competitive, some literature has referred to it as irreversible or noncompetitive, which may reflect different experimental conditions or the complex, multi-step nature of the slow-binding inhibition process. drugs.com

Urease is a metalloenzyme, and its catalytic activity is critically dependent on a binuclear nickel center located within its active site. nih.govlmu.de Hydroxamic acid inhibitors, including Acetohydroxamic acid, 2-(2-furamido)-, exert their function by directly coordinating with these nickel ions. The hydroxamate functional group is an excellent metal chelator, using its oxygen atoms to form strong coordinate bonds with the Ni(II) ions. researchgate.netscispace.com

Spectroscopic studies confirm that the binding of acetohydroxamic acid to urease causes significant changes in the enzyme's absorption spectrum, which is indicative of a direct interaction with the nickel metallocenter. lmu.de The precise coordination can vary, as outlined in the binding mechanism models (Section 4.1.1), but universally involves the inhibitor's carbonyl and hydroxyl oxygen atoms chelating the nickel ions. researchgate.net This chelation effectively blocks the nickel ions from participating in the hydrolysis of urea. The inhibitor essentially mimics the substrate's binding but cannot be hydrolyzed, thus locking the enzyme in an inactive state. researchgate.net This potent metal chelation is the chemical basis for the strong, competitive inhibition observed with this class of compounds.

Inhibition of Urease from Diverse Pathogenic Microorganisms

The role of urease as a critical virulence factor in several pathogenic bacteria has made it a key target for antimicrobial strategies. researchgate.net The enzyme allows organisms like Proteus mirabilis and Helicobacter pylori to survive in and colonize hostile environments within the human body. Consequently, the inhibitory effects of Acetohydroxamic acid, 2-(2-furamido)- and related hydroxamates have been extensively studied against urease from these specific pathogens.

Proteus mirabilis is a primary causative agent of complicated urinary tract infections (UTIs), particularly those associated with catheters. nih.govmdpi.com The bacterium's urease enzyme plays a central role in its pathogenesis by hydrolyzing urea in the urine to ammonia (B1221849). This process raises the urinary pH, leading to the precipitation of crystals (struvite and carbonate apatite) and the formation of infection-induced urinary stones and catheter encrustation. researchgate.netnih.gov

Inhibition of P. mirabilis urease is a therapeutic strategy aimed at preventing these complications. Studies have shown that hydroxamic acid derivatives can effectively inhibit urease activity from intact P. mirabilis cells. For instance, the related compound m-methoxyhippurohydroxamic acid was found to be a potent inhibitor, preventing the alkalinization of infected urine and the formation of bladder stones in animal models. researchgate.net By blocking urease, these inhibitors prevent the rise in pH, thereby disarming the bacterium's ability to create crystalline biofilms and cause catheter blockage. nih.gov This approach targets the virulence of the bacteria without directly affecting its viability, which may limit the development of resistance. nih.gov

Helicobacter pylori utilizes a potent urease to survive the highly acidic environment of the human stomach, a critical step in its colonization and the subsequent development of gastritis, peptic ulcers, and gastric cancer. researchgate.netmdpi.com The enzyme generates a protective cloud of ammonia around the bacterium, neutralizing gastric acid. mdpi.com Therefore, inhibiting H. pylori urease is a major focus of research for treating infections.

Acetohydroxamic acid (AHA) has been shown to have a significant inhibitory effect on H. pylori urease. researchgate.net In vitro studies demonstrated that AHA reversibly inhibits the urease activity of numerous H. pylori strains. doi.org This inhibition has a direct biochemical impact; for example, it lowers the concentration of ammonium (B1175870) and increases the concentration of urea in gastric juice. nih.gov Research has established that AHA has a bacteriostatic effect against H. pylori, with minimum inhibitory concentrations (MIC) typically ranging from 200 to 400 mg/L. researchgate.net However, some studies indicate that while AHA inhibits urease activity, it does not necessarily inhibit the growth of the organism, highlighting the complexity of its biological effects. doi.org An interesting finding from clinical studies is that the inhibition of urease activity and ammonia production by AHA did not alter the elevated serum gastrin levels associated with H. pylori infection, suggesting that this specific pathological response is not directly linked to urease activity. nih.gov

Interactive Data Table: Urease Inhibition by Hydroxamates Below is a summary of inhibition data for Acetohydroxamic Acid (AHA) and a related hydroxamate against urease from pathogenic microorganisms.

| Compound | Microorganism | Enzyme | Inhibition Constant | Concentration/MIC | Reference |

| Acetohydroxamic Acid | Helicobacter pylori | Urease | K_i = 2 µM | - | researchgate.net |

| Acetohydroxamic Acid | Helicobacter pylori | Urease | - | 2.5 mM | researchgate.net |

| Acetohydroxamic Acid | Helicobacter pylori | - | - | MIC = 200-400 mg/L | researchgate.net |

| m-methoxyhippurohydroxamic acid | Proteus mirabilis | Urease | IC_50 = 8.8 mM | - | researchgate.net |

Exploration of Urease Inhibition across Bacterial and Plant Sources

Hydroxamic acids are well-documented as potent inhibitors of urease, a nickel-containing enzyme that catalyzes the hydrolysis of urea. This inhibitory action has been observed across both bacterial and plant-derived ureases. The hydroxamic acid moiety is crucial for this activity, acting as a chelating agent for the nickel ions in the enzyme's active site.

Research has demonstrated that hydroxamic acid derivatives of amino acids can effectively inhibit urease activity from Jack Bean, a common plant source, as well as from bacterial sources like Helicobacter pylori and Proteus vulgaris. nih.govnih.govoup.com For instance, a study on aminoacyl hydroxamic acids found that methionine-hydroxamic acid was a particularly powerful inhibitor of Jack Bean urease, with an I50 value of 3.9 x 10⁻⁶ M. nih.gov Other derivatives, such as those of phenylalanine, serine, and alanine, also showed significant inhibitory power. nih.gov

In general, hydroxamic acids have been found to be more potent inhibitors of H. pylori urease compared to Jack bean urease. nih.gov The structure of the hydroxamic acid derivative plays a key role in its inhibitory efficacy. For example, among pyridine (B92270) derivatives, nicotinohydroxamic acid was identified as the most potent inhibitor against Proteus vulgaris urease. oup.com The length of the carbon chain in n-aliphatic hydroxamic acids also influences their inhibitory power, with maximum inhibition observed with the C8 derivative. oup.com

| Hydroxamic Acid Derivative | Urease Source | Inhibitory Concentration (I50) | Reference |

|---|---|---|---|

| Methionine-hydroxamic acid | Jack Bean | 3.9 x 10⁻⁶ M | nih.gov |

| H-Ile-Gly-NHOH | Helicobacter pylori | 0.20 x 10⁻⁶ M | nih.gov |

| Caprylohydroxamic acid | Proteus vulgaris (cell-free) | 8.0 x 10⁻⁷ M | oup.com |

| Caprylohydroxamic acid | Plant | 9.3 x 10⁻⁸ M | oup.com |

| Benzohydroxamic acid | Proteus vulgaris | 2.5 x 10⁻⁵ M | oup.com |

| Benzohydroxamic acid | Plant | 3.8 x 10⁻⁷ M | oup.com |

Other Enzyme Inhibitory Activities of Hydroxamic Acid Derivatives

Beyond urease, the chemical structure of hydroxamic acid derivatives allows them to interact with and inhibit a variety of other enzymes. Their ability to chelate metal ions is a key factor in their broad-spectrum enzyme inhibitory profile. researchgate.netacs.org

Semicarbazide-Sensitive Amine Oxidase Inhibition

Hydroxamic acid derivatives have demonstrated inhibitory activity against semicarbazide-sensitive amine oxidase (SSAO), a copper-containing enzyme. acs.org Studies have shown that acetohydroxamic acid can inhibit SSAO in a dose-dependent manner. acs.orgnih.gov Pectin hydroxamic acids have also been identified as inhibitors of SSAO. nih.gov

Further research into amino acid hydroxamates revealed that both aspartic acid β-hydroxamate and glutamic acid γ-monohydroxamate inhibit SSAO from bovine plasma. sinica.edu.tw Kinetic studies suggested that aspartic acid β-hydroxamate acts as a mixed noncompetitive inhibitor with respect to the substrate benzylamine. sinica.edu.tw

| Hydroxamic Acid Derivative | SSAO Source | Inhibitory Concentration (IC50) | Reference |

|---|---|---|---|

| Acetohydroxamic acid | Bovine Plasma | 10.56 μM | nih.gov |

| Galacturonic acid hydroxamate | Bovine Plasma | 0.041 mM | sinica.edu.tw |

| Galacturonic acid hydroxamate | Porcine Plasma | 0.018 mM | sinica.edu.tw |

| Aspartic acid β-hydroxamate (AAH) | Bovine Plasma | 0.7 mM | sinica.edu.tw |

| Glutamic acid γ-monohydroxamate (GAH) | Bovine Plasma | 0.023 mM | sinica.edu.tw |

Investigations into Matrix Metalloproteinase (MMP) Inhibition

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix. The hydroxamic acid moiety serves as a potent zinc-binding group, making its derivatives effective inhibitors of MMPs. nih.govscispace.com This has led to extensive research into hydroxamic acid-based MMP inhibitors for various therapeutic applications. nih.gov

The design of these inhibitors often focuses on achieving selectivity for specific MMPs, which is influenced by the structural template and substituents of the hydroxamic acid derivative. nih.govscispace.com For example, modifications to the P1' portion of an aminoproline-based hydroxamate series were shown to significantly affect both the potency and selectivity of inhibition within the MMP family. acs.org While many hydroxamic acid-based MMP inhibitors have been developed and shown promise in preclinical studies, their clinical development has faced challenges. dovepress.com

Identification and Characterization of Additional Enzyme Targets

The inhibitory profile of hydroxamic acid derivatives extends to several other classes of enzymes, many of which are metalloenzymes.

Histone Deacetylases (HDACs): Hydroxamic acids are well-known inhibitors of HDACs, a class of zinc-dependent enzymes crucial in gene regulation. Several hydroxamic acid-based HDAC inhibitors have been approved for cancer therapy. acs.orgnih.gov

Carbonic Anhydrases (CAs): These zinc-containing enzymes are also targeted by hydroxamic acid derivatives. Crystallographic studies have shown that acetohydroxamic acid binds to the zinc ion in the active site of human carbonic anhydrase II. acs.orgnih.gov

Lipoxygenases (LOX): These are iron-containing enzymes involved in inflammatory pathways. Hydroxamic acid derivatives can inhibit 5-lipoxygenase by coordinating the iron ion in the active site. nih.gov

Bacterial Enzymes: The utility of hydroxamic acid derivatives extends to bacterial enzyme targets. They have been studied as inhibitors of UDP-3-O-Acyl-N-acetylglucosamine deacetylase (LpxC), a zinc-dependent enzyme essential for lipid A biosynthesis in Gram-negative bacteria. acs.orgnih.gov Another target is 1-deoxy-d-xylulose (B118218) 5-phosphate reductoisomerase (DXR), an enzyme involved in isoprenoid synthesis in bacteria and Plasmodium falciparum. acs.orgnih.gov

Tyrosinase: Recent studies have identified hydroxamic acid as a potent metal-binding group for inhibiting tyrosinase, a copper-containing enzyme involved in melanin (B1238610) biosynthesis. Benzohydroxamic acid was found to be a particularly potent inhibitor. mdpi.com

Molecular and Computational Investigations

Quantum Chemical Studies of Acetohydroxamic Acid and its Derivatives

Quantum chemistry, which applies quantum mechanics to chemical systems, is a cornerstone of modern computational chemistry. rowansci.com It allows for the detailed modeling of molecular structure, properties, and reactivity from first principles. rowansci.com While specific quantum chemical studies on Acetohydroxamic acid, 2-(2-furamido)- are not extensively documented in the literature, a substantial body of research on the parent molecule, acetohydroxamic acid (AHA), provides a robust framework for understanding its derivatives.

Ab initio calculations, which are based on fundamental quantum mechanical principles without empirical parameters, are crucial for determining the precise molecular structures and energetics of molecules. Studies on acetohydroxamic acid (AHA) have utilized methods such as Møller-Plesset perturbation theory (MP2) to investigate its isomeric forms and stability. nih.govnih.gov

These calculations indicate that the neutral AHA molecule exists in different isomeric forms, with the Z-amide being the most stable in the gas phase due to the formation of an intramolecular hydrogen bond. nih.gov Upon deprotonation, various stable anions can be formed from both the Z and E isomers. nih.gov The relative energies of these species are critical for predicting chemical behavior, such as the most likely sites for deprotonation. nih.gov For instance, calculations at the MP2(FC)/AUG-cc-pVDZ level have been used to refine the geometries and energies of these conformers and their corresponding anions. nih.gov

| Species | Computational Method | Relative Energy (kcal/mol) | Key Finding |

|---|---|---|---|

| Z-amide (AHA) | MP2(FC)/AUG-cc-pVDZ | 0.00 | Most stable neutral form in gas phase. nih.gov |

| E-amide (AHA) | MP2(FC)/AUG-cc-pVDZ | +2.3 | Less stable neutral form. |

| Z-imide (AHA) | MP2(FC)/AUG-cc-pVDZ | +7.9 | Tautomeric form of Z-amide. |

| Anion (from Z-amide N-deprotonation) | MP2/PCM/AUG-cc-pVDZ | - | Most likely deprotonation process in solution. nih.gov |

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method for investigating the electronic structure of molecules. researchgate.net DFT calculations are employed to determine global reactivity descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netmdpi.com The HOMO-LUMO energy gap is a critical parameter for assessing the kinetic stability and chemical reactivity of a molecule. mdpi.comnih.gov A large energy gap implies high stability and low reactivity. nih.gov

| Quantum Chemical Descriptor | Significance |

|---|---|

| HOMO Energy (EHOMO) | Represents the electron-donating ability of a molecule. |

| LUMO Energy (ELUMO) | Represents the electron-accepting ability of a molecule. |

| Energy Gap (ΔE = ELUMO - EHOMO) | Indicates chemical reactivity and kinetic stability. nih.gov |

| Chemical Hardness (η) | Measures resistance to change in electron distribution. |

| Electronegativity (χ) | Measures the power of an atom or group to attract electrons. |

The properties and behavior of a molecule can be significantly influenced by its solvent environment. Computational methods, particularly continuum solvation models like the Polarizable Continuum Model (PCM), are used to simulate these effects. nih.gov Studies on acetohydroxamic acid have shown that solvent interactions play a crucial role in the stability of its different forms and its deprotonation processes.

For example, while the Z-amide form of AHA is the most stable in the gas phase, the formation of intermolecular hydrogen bonds with solvent molecules like water can alter this preference. Calculations have shown that an aggregate of the E-amide form with a water molecule can become more stable than the corresponding Z-amide aggregate in an aqueous environment. The solvation energy for anions is significantly larger than for the neutral forms, indicating that the solvent strongly stabilizes the charged species. These findings are essential for understanding reaction kinetics and equilibria in solution.

| Species (Acetohydroxamic Acid) | Environment | Calculated Solvation Free Energy (kcal/mol) |

|---|---|---|

| Z-amide (isolated) | Water (PCM) | 9.4 |

| Z-amide + H2O Aggregate | Water (PCM) | 16.0 |

| Z-Ia Anion (isolated) | Water (PCM) | 63.2 |

| Z-Ia Anion + H2O Aggregate | Water (PCM) | 72.4 |

Theoretical Conformation Studies and Conformational Analysis

The biological activity of a molecule is intrinsically linked to its three-dimensional shape or conformation. Theoretical conformation studies are vital for identifying the stable conformers of a molecule and understanding the energy barriers between them. For hydroxamic acids, a key conformational feature is the potential for E/Z isomerism around the C-N amide bond. nih.gov

The existence of these different conformers in solution can depend on factors like temperature and solvent. nih.gov Theoretical calculations, often complemented by experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, can elucidate the preferred conformation. nih.gov For some lipophilic acetohydroxamic acid derivatives, NMR studies have shown that the E conformer is preferentially adopted in solution, a finding that is supported by in silico theoretical calculations. nih.gov Understanding the conformational preferences of Acetohydroxamic acid, 2-(2-furamido)- is crucial, as only specific conformers may be able to fit into the binding site of a biological target.

Molecular Docking and Dynamics Simulations of Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze how a ligand (a small molecule) interacts with a biological target, typically a protein or enzyme. mdpi.com These methods are fundamental in drug discovery for predicting the binding affinity and mode of action of potential inhibitors. mdpi.comnih.gov

Molecular docking predicts the preferred orientation of a ligand when bound to a target, forming a stable complex. nih.gov This technique has been applied to study the interaction of acetohydroxamic acid, a known urease inhibitor, with the active site of the urease enzyme. researchgate.netresearchgate.net Docking studies reveal the specific interactions, such as hydrogen bonds and coordination with metal ions, that stabilize the ligand-enzyme complex. researchgate.net

For acetohydroxamic acid binding to urease, docking simulations have shown that the hydroxamic acid moiety coordinates with the nickel ions in the enzyme's active site, while other parts of the molecule form hydrogen bonds with key amino acid residues like His-138 and Gly-279. researchgate.net The binding energy, a score calculated by the docking program, provides an estimate of the binding affinity. researchgate.net

For Acetohydroxamic acid, 2-(2-furamido)-, the furan (B31954) ring and amide linkage would introduce additional points of interaction. The furan oxygen could act as a hydrogen bond acceptor, and the amide group could act as both a donor and acceptor, potentially leading to a different or stronger binding mode compared to the parent acetohydroxamic acid. Docking simulations would be essential to predict these specific interactions and guide further experimental validation.

| Ligand | Enzyme Target | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Acetohydroxamic acid | Urease | -4.8 researchgate.net | His-138, Gly-279, Ni ions researchgate.net |

| N-Acetyl Cysteine | Urease | -4.8 researchgate.net | His-138, Gly-279, Cys-321, Met-366 researchgate.net |

| Dipropyl disulphide | Urease | -8.53 researchgate.net | His-322 researchgate.net |

Simulation-Based Insights into Inhibitory Efficacy

Molecular simulations are a cornerstone of modern drug discovery, providing a dynamic view of how a ligand, such as a hydroxamic acid derivative, interacts with its biological target. Techniques like molecular dynamics (MD) simulations and molecular docking are instrumental in predicting and analyzing the inhibitory efficacy of a compound.

Molecular Docking: This computational technique would be the initial step to predict the preferred binding orientation of "Acetohydroxamic acid, 2-(2-furamido)-" within the active site of a target enzyme. For hydroxamic acids, common targets include histone deacetylases (HDACs) and urease, where the hydroxamic acid moiety chelates a critical metal ion (typically zinc or nickel) in the enzyme's active site. patsnap.comnih.govmdpi.com A docking study would reveal key interactions, such as:

Coordination Bonds: The primary interaction would be the chelation of the active site metal ion by the hydroxamic acid's carbonyl and hydroxyl oxygens. mdpi.com

Hydrogen Bonds: The furan ring's oxygen atom and the amide group could form hydrogen bonds with amino acid residues in the binding pocket, enhancing affinity and specificity.

Hydrophobic Interactions: The furan ring and other nonpolar parts of the molecule would likely engage in van der Waals interactions with hydrophobic residues.

The output of a docking study is typically a binding score, which estimates the binding affinity. A lower binding energy generally suggests a more potent inhibitor. For instance, in studies of other inhibitors, binding energies are often calculated and compared to rank potential efficacy. nih.gov

Molecular Dynamics (MD) Simulations: Following docking, MD simulations provide a more detailed and dynamic understanding of the ligand-protein complex. An MD simulation would track the movements of every atom in the system over time, typically nanoseconds, offering insights into:

Stability of the Binding Pose: MD simulations can confirm whether the binding orientation predicted by docking is stable over time. The root-mean-square deviation (RMSD) of the ligand's atomic positions is a key metric for assessing this stability. researchgate.net

Conformational Changes: Both the ligand and the protein can undergo conformational changes upon binding. MD simulations can capture these changes, which may be crucial for the inhibitory mechanism.

Water-Mediated Interactions: The simulation can reveal the role of water molecules in mediating interactions between the inhibitor and the enzyme, which is often critical for binding.

Binding Free Energy Calculations: Advanced computational methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can be applied to MD simulation trajectories to provide a more accurate estimation of the binding free energy, offering a better correlation with experimental inhibitory activity.

These simulation-based approaches are crucial for understanding how the specific structural features of "Acetohydroxamic acid, 2-(2-furamido)-", namely the furan ring, influence its binding and inhibitory potential against a given target.

Principles of Structure-Based Drug Design Applied to Hydroxamic Acid Derivatives

Structure-based drug design (SBDD) is a rational approach to drug discovery that relies on the three-dimensional structure of the biological target. The general pharmacophore model for hydroxamic acid-based inhibitors serves as a foundational principle for SBDD in this class of compounds. nih.govmdpi.com

This model typically consists of three key components:

A Zinc-Binding Group (ZBG): In this case, the hydroxamic acid moiety (-CONHOH) is the critical functional group that chelates the metal ion in the enzyme's active site. mdpi.com

A Linker Unit: This component connects the ZBG to the cap group and positions it correctly within the binding pocket. For "Acetohydroxamic acid, 2-(2-furamido)-", the acetamido group serves as the linker.

A Cap Group: This is typically a larger, often hydrophobic or aromatic group that interacts with the surface of the enzyme or the entrance of the active site pocket. The 2-furyl group in "Acetohydroxamic acid, 2-(2-furamido)-" would function as the cap group.

The principles of SBDD would be applied to optimize each of these components to enhance the inhibitory activity and selectivity of the lead compound. For "Acetohydroxamic acid, 2-(2-furamido)-", this would involve:

Modification of the Cap Group: The furan ring could be substituted with other heterocyclic or aromatic groups to explore interactions with different surface residues of the target enzyme. The goal would be to improve properties like potency, selectivity, and pharmacokinetic profiles. For example, studies on other hydroxamic acid derivatives have shown that modifications to the cap group can significantly impact selectivity for different HDAC isoforms.

Alteration of the Linker: The length and rigidity of the linker can be modified to achieve an optimal orientation of the ZBG and cap group. While the current linker is short, variations could be explored to probe deeper into the binding pocket if the target enzyme's structure allows.

Scaffold Hopping: In a broader SBDD strategy, the entire molecular scaffold could be altered while retaining the key pharmacophoric features. This could lead to the discovery of novel chemical series with improved drug-like properties.

The iterative process of designing new derivatives, synthesizing them, and evaluating their biological activity, guided by computational predictions, is the essence of SBDD. This approach has been successfully used to develop potent and selective inhibitors for a variety of metalloenzymes.

Below is a summary of computational methods and their applications in the study of hydroxamic acid inhibitors:

| Computational Method | Application in Drug Design | Key Insights Provided |

| Molecular Docking | Predicts the binding mode of a ligand in a protein's active site. | - Binding orientation- Key interacting residues- Estimation of binding affinity (scoring) |

| Molecular Dynamics (MD) Simulation | Simulates the dynamic behavior of a ligand-protein complex over time. | - Stability of the binding pose- Conformational changes- Role of solvent molecules- Refined binding free energy estimation |

| Pharmacophore Modeling | Defines the essential 3D features of a ligand required for biological activity. | - Identification of key functional groups- Virtual screening of compound libraries |

| Quantitative Structure-Activity Relationship (QSAR) | Correlates the chemical structure of compounds with their biological activity. | - Prediction of activity for new compounds- Guidance for structural modifications |

Based on a comprehensive search of available scientific literature and databases, there is currently no specific preclinical or in vitro biological data published for the chemical compound “Acetohydroxamic acid, 2-(2-furamido)-”.

While the constituent chemical groups, acetohydroxamic acid and furan carboxamides, are known to possess a range of biological activities, research specifically investigating the combined molecule as "Acetohydroxamic acid, 2-(2-furamido)-" has not been identified. Therefore, it is not possible to provide the detailed, scientifically accurate content for the requested sections and subsections as outlined.

Information is available for the parent compound, Acetohydroxamic Acid (AHA) , which is a known urease inhibitor used in treating urinary tract infections. wikipedia.orgpatsnap.compatsnap.com Studies on AHA have also explored its potential antiglycation and antioxidant properties. nih.gov Similarly, various furan-based compounds have been investigated for a wide array of biological activities, including anticancer and antimicrobial effects. ijabbr.comnih.gov

However, without specific studies on "Acetohydroxamic acid, 2-(2-furamido)-", any discussion regarding its biological activities would be speculative and would not adhere to the strict requirement of focusing solely on the requested compound. No data was found for this specific molecule in relation to:

Modulation of urease activity

Cellular viability assays (bacterial or eukaryotic)

Anti-cancer, cytotoxicity, or antiproliferation assays

Cell death pathway elucidation

Antioxidant and radical scavenging properties

Antiglycation activities

Therefore, the article cannot be generated as per the provided outline due to the absence of specific research findings for "Acetohydroxamic acid, 2-(2-furamido)-".

Biological Activities and Preclinical Investigations

In Vitro Biological Activity Assessments

Assessment of Antimicrobial Potency (Direct and Indirect Mechanisms)

There is no specific research data available to assess the antimicrobial potency of Acetohydroxamic acid, 2-(2-furamido)-. However, the analysis of its core structures—acetohydroxamic acid and a furamide group—allows for a theoretical discussion of potential mechanisms.

Indirect Antimicrobial Mechanisms: The primary mechanism of the parent compound, Acetohydroxamic acid (AHA), is the potent and irreversible inhibition of the bacterial enzyme urease. wikipedia.orgdrugs.com Urease is a critical virulence factor for many pathogenic bacteria, such as Proteus mirabilis and Helicobacter pylori. It hydrolyzes urea (B33335) into ammonia (B1221849), which raises the local pH, protecting the bacteria from acidic environments (like the stomach) and contributing to the formation of infection-related kidney stones (struvite calculi). wikipedia.orgresearchgate.net By inhibiting urease, AHA exerts an indirect antimicrobial effect: it does not kill the bacteria directly but prevents their survival, colonization, and pathogenesis. drugbank.comnih.gov It is plausible that Acetohydroxamic acid, 2-(2-furamido)- would retain this urease inhibitory function due to the essential hydroxamic acid moiety. Some studies have noted that the inclusion of heterocyclic rings, such as furan (B31954), in inhibitor structures can influence interactions with the urease active site. nih.gov

Direct Antimicrobial Mechanisms: Acetohydroxamic acid has demonstrated some direct bacteriostatic and bactericidal effects against H. pylori, with minimum inhibitory concentrations (MICs) reported to be 200 mg/l or 400 mg/l for certain isolates. researchgate.netnih.gov Furthermore, furan derivatives are a broad class of heterocyclic compounds known to possess a wide range of pharmacological properties, including antibacterial, antifungal, and antiviral activities. researchgate.netsemanticscholar.org The combination of these two moieties in "Acetohydroxamic acid, 2-(2-furamido)-" could theoretically result in direct antimicrobial action, but this has not been experimentally verified. Studies on the interaction of AHA with other antibiotics have shown synergistic effects in some cases (17% of interactions against gram-negative bacteria) but also antagonism in others (5%), indicating that such effects are highly organism-specific. nih.govnih.gov

In Vivo Preclinical Models for Activity Evaluation

No in vivo preclinical studies have been published for Acetohydroxamic acid, 2-(2-furamido)-. The evaluation of such a compound would typically involve various established animal models.

Use of Animal Models for Urease-Related Conditions and Other Disease States

Should research be undertaken, animal models used for the parent compound AHA would be relevant. For urease-related conditions, rat models are commonly used. For instance, the ability of AHA to prevent the formation of bladder stones caused by urease-producing bacteria has been demonstrated in rats. nih.govnih.gov To evaluate efficacy against H. pylori, rodent models (mice or gerbils) of gastric infection are standard. For other potential antimicrobial applications, common models include murine models of sepsis, skin infection, or urinary tract infection, depending on the target pathogen and disease state. nih.gov

Pharmacological Properties in Preclinical Systems

The pharmacological properties of Acetohydroxamic acid, 2-(2-furamido)- have not been determined. For the parent compound, AHA, preclinical studies show it is well-absorbed orally. drugbank.com Its half-life in animal models is approximately 5-10 hours, though this can be prolonged in cases of renal impairment. mhmedical.com A significant portion (35-65%) of an oral dose is excreted unchanged in the urine, which is crucial for its therapeutic effect in urinary tract infections. drugbank.com The addition of the 2-(2-furamido)- group would alter the compound's physicochemical properties, such as lipophilicity and molecular weight, which would in turn affect its absorption, distribution, metabolism, and excretion (ADME) profile. These properties would need to be investigated in preclinical animal systems, such as rats or dogs, to establish its pharmacokinetic profile. researchgate.net

Development of Antivirulence Agents and Novel Antimicrobials

There is no literature describing the development of Acetohydroxamic acid, 2-(2-furamido)- as an antivirulence agent.

The concept of antivirulence therapy is to disarm a pathogen by targeting its virulence factors rather than killing it, thereby reducing the selection pressure that drives antibiotic resistance. Urease inhibition is a classic example of an antivirulence strategy. Since urease is not essential for the basic survival of bacteria but is critical for their ability to cause disease in specific host environments, its inhibition fits the antivirulence model.

The development of novel antimicrobials often involves synthesizing derivatives of known active compounds to enhance potency, improve selectivity, or broaden the spectrum of activity. The synthesis of various hydroxamic acid derivatives is an active area of research for inhibiting metalloenzymes, including urease. researchgate.netnih.govresearchgate.net Furan-containing compounds are also explored for novel antimicrobial activities. researchgate.net Therefore, "Acetohydroxamic acid, 2-(2-furamido)-" represents a logical design of a potentially novel antimicrobial or antivirulence agent, though its actual efficacy remains unproven by published research.

Advanced Analytical Characterization and Methodologies

Spectroscopic Techniques for Structural Elucidation and Reaction Monitoring

Spectroscopy is indispensable for probing the molecular structure and observing the dynamic behavior of "Acetohydroxamic acid, 2-(2-furamido)-". Techniques such as Raman, UV-Visible, and Fourier-Transform Infrared (FT-IR) spectroscopy each offer unique advantages for its characterization.

Raman Spectroscopy for Kinetic Studies of Hydrolysis and Compound Behavior

Raman spectroscopy serves as a powerful, non-invasive tool for studying the kinetics of chemical reactions in solution. For hydroxamic acids, it is particularly useful for monitoring hydrolysis, a key degradation pathway. This technique measures the inelastic scattering of monochromatic light, providing a vibrational fingerprint of the molecules present. ciemat.es Unlike methods that require sample extraction or the formation of colored complexes, Raman spectroscopy allows for direct, in-situ measurements of reactant and product concentrations over time. ciemat.es

In the context of "Acetohydroxamic acid, 2-(2-furamido)-", kinetic studies would involve monitoring the intensity of specific Raman bands corresponding to the parent compound and its potential hydrolysis products, such as 2-furoic acid and 2-aminoacetohydroxamic acid. The hydrolysis of the amide bond would be tracked by observing the decrease in the intensity of bands associated with the amide linkage and the corresponding increase in bands characteristic of the resulting carboxylic acid and amine functionalities.

Key Raman bands for monitoring would include those for the C=O stretching of the amide and hydroxamic acid groups, N-H bending, and characteristic vibrations of the furan (B31954) ring. nih.gov By plotting the concentration changes over time, kinetic parameters such as the rate constant (k) and the reaction order can be determined, providing a complete picture of the compound's stability under specific conditions (e.g., varying pH or temperature). ciemat.es

Table 1: Hypothetical Raman Bands for Kinetic Monitoring of 2-(2-furamido)acetohydroxamic acid Hydrolysis

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Compound | Change During Hydrolysis |

| Amide C=O Stretch | ~1660-1680 | 2-(2-furamido)acetohydroxamic acid | Decrease |

| Furan Ring Breathing | ~1480-1500 | 2-(2-furamido)acetohydroxamic acid / 2-Furoic acid | Shift/Change |

| Hydroxamic Acid C=O Stretch | ~1640-1660 | 2-(2-furamido)acetohydroxamic acid | Decrease |

| Carboxylate C=O Stretch | ~1700-1720 | 2-Furoic acid (Product) | Increase |

UV-Visible Spectrophotometry for Concentration Determination and Metal-Complexation Studies

UV-Visible spectrophotometry is a widely used technique for the quantitative analysis of compounds that absorb light in the ultraviolet and visible regions. "Acetohydroxamic acid, 2-(2-furamido)-" is expected to be UV-active due to the presence of the furan ring and conjugated amide and hydroxamic acid moieties. scholarsresearchlibrary.com This property allows for the straightforward determination of its concentration in solution by measuring its absorbance at a specific wavelength (λmax) and applying the Beer-Lambert law. scholarsresearchlibrary.com

A crucial application of this technique for hydroxamic acids is the study of metal-complexation. The hydroxamic acid functional group, -C(=O)N(OH)-, is an excellent chelating agent for various metal ions. researchgate.netresearchgate.net Upon complexation with a metal ion (e.g., Fe(III), Cu(II), Ni(II)), the electronic environment of the molecule changes, typically resulting in the formation of a colored complex and a shift in the maximum absorption wavelength to a longer wavelength (a bathochromic or red shift). nih.gov

By titrating a solution of "Acetohydroxamic acid, 2-(2-furamido)-" with a metal salt solution and monitoring the changes in the UV-Vis spectrum, one can determine the stoichiometry of the metal-ligand complexes (e.g., 1:1, 1:2, 1:3 metal-to-ligand ratios) and calculate their stability constants. researchgate.netresearchgate.net For instance, the complexation with ferric iron (Fe³⁺) is a classic qualitative test for hydroxamic acids, producing intensely colored solutions (from red-violet to orange-yellow depending on pH and stoichiometry) that can be quantified spectrophotometrically. researchgate.net

Table 2: Expected UV-Vis Absorption Data for 2-(2-furamido)acetohydroxamic acid and its Fe(III) Complex

| Species | Solvent/Conditions | Expected λmax (nm) | Molar Absorptivity (ε) |

| 2-(2-furamido)acetohydroxamic acid | Ethanol | ~270-290 | Moderate |

| [Fe(L)]²⁺ complex (1:1) | Acidic pH | ~500 | High |

| [Fe(L)₂]⁺ complex (1:2) | Near-neutral pH | ~460 | High |

| [Fe(L)₃] complex (1:3) | Alkaline pH | ~440 | High |

Fourier-Transform Infrared (FT-IR) Spectroscopy for Characterizing Intermolecular Interactions (e.g., acid-amide heterosynthons)

Fourier-Transform Infrared (FT-IR) spectroscopy is a fundamental technique for identifying functional groups and studying intermolecular interactions, such as hydrogen bonding. mdpi.com By analyzing the absorption of infrared radiation, which excites molecular vibrations, an FT-IR spectrum provides a detailed molecular fingerprint. mdpi.com

For "Acetohydroxamic acid, 2-(2-furamido)-", the FT-IR spectrum would exhibit characteristic absorption bands for its various functional groups. Key bands include the O-H stretch of the hydroxamic acid, the N-H stretch of the amide, the C=O stretches for both the amide (Amide I band) and the hydroxamic acid, and the N-H bend (Amide II band). researchgate.netcore.ac.uk The furan ring would also show characteristic C-H, C=C, and C-O-C stretching vibrations.

FT-IR is particularly adept at studying the formation of supramolecular structures through hydrogen bonding. In the solid state, molecules like "Acetohydroxamic acid, 2-(2-furamido)-" can form specific, repeating patterns of hydrogen bonds known as synthons. An "acid-amide heterosynthon" could potentially form between the carboxylic acid group of one molecule (in its imidic acid tautomeric form) and the amide group of a neighboring molecule. The positions and shapes of the O-H and N-H stretching bands in the FT-IR spectrum are highly sensitive to hydrogen bonding; broader and red-shifted bands typically indicate stronger interactions. thermofisher.com This analysis provides critical information on the crystal packing and intermolecular forces that govern the compound's physical properties.

Table 3: Expected Characteristic FT-IR Vibrational Frequencies for 2-(2-furamido)acetohydroxamic acid

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Hydroxamic Acid | O-H Stretch | 3200-3400 (broad) |

| Amide | N-H Stretch | 3100-3300 |

| Amide | C=O Stretch (Amide I) | 1660-1680 |

| Hydroxamic Acid | C=O Stretch | 1640-1660 |

| Amide | N-H Bend (Amide II) | 1520-1550 |

| Furan Ring | C-O-C Stretch | 1050-1150 |

Chromatographic and Mass Spectrometric Techniques for Purity, Identity, and Metabolite Analysis

Chromatographic techniques coupled with mass spectrometry are the definitive methods for separating complex mixtures and confirming the identity of chemical compounds. They are essential for assessing the purity of "Acetohydroxamic acid, 2-(2-furamido)-" and for identifying its metabolites in biological systems.

Gas Chromatography-Mass Spectrometry (GC-MS) for Derivatized Compound Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is highly effective for the analysis of volatile and thermally stable compounds. However, "Acetohydroxamic acid, 2-(2-furamido)-" contains polar N-H and O-H groups, making it non-volatile and prone to thermal degradation. Therefore, a chemical derivatization step is necessary prior to GC-MS analysis. jfda-online.com

The most common derivatization method for such compounds is silylation, where active hydrogens are replaced by a trimethylsilyl (B98337) (TMS) group using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). gcms.czdergipark.org.tr This process increases the volatility and thermal stability of the analyte, allowing it to pass through the GC column.

Once separated by the GC, the derivatized molecule enters the mass spectrometer, where it is ionized (typically by electron impact) and fragmented. The resulting mass spectrum shows a parent molecular ion peak corresponding to the derivatized compound and a series of fragment ions. This fragmentation pattern is unique and can be used to confirm the compound's identity. The fragmentation would likely occur at the amide linkage and around the furan ring, providing structural confirmation.

Table 4: GC-MS Analysis Parameters for Derivatized 2-(2-furamido)acetohydroxamic acid

| Parameter | Description |

| Derivatization Reagent | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or BSTFA |

| GC Column | Capillary column (e.g., DB-5ms) |

| Ionization Mode | Electron Impact (EI, 70 eV) |

| Expected TMS-Derivative M/Z | [M+2(TMS)-H]⁺ |

| Key Fragmentation Pathways | Cleavage of the furan ring, scission of the amide bond, loss of TMS groups |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixture Characterization

Liquid Chromatography-Mass Spectrometry (LC-MS) is a premier analytical technique that is exceptionally well-suited for the analysis of polar, non-volatile, and thermally labile compounds like "Acetohydroxamic acid, 2-(2-furamido)-". researchgate.net It separates components in a liquid mobile phase, eliminating the need for derivatization. This makes it ideal for analyzing the compound in its native form and for characterizing complex mixtures, such as those from biological matrices. researchgate.net

In a typical LC-MS analysis, the sample is first separated using a reversed-phase liquid chromatography column. The eluent from the LC is then introduced into a mass spectrometer, commonly using a soft ionization technique like Electrospray Ionization (ESI). ESI allows the compound to be ionized directly from the solution into the gas phase with minimal fragmentation, typically yielding the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode. mdpi.com

LC-MS is the method of choice for metabolite analysis. If "Acetohydroxamic acid, 2-(2-furamido)-" were administered to a biological system, LC-MS could be used to screen plasma, urine, or tissue extracts for related compounds. Potential metabolic transformations could include hydrolysis of the amide bond, oxidation of the furan ring, or conjugation reactions (e.g., glucuronidation). These metabolites would be separated chromatographically and identified by their mass-to-charge ratios and, if necessary, by tandem mass spectrometry (MS/MS) fragmentation patterns. waters.com

Table 5: Potential Metabolites of 2-(2-furamido)acetohydroxamic acid Detectable by LC-MS

| Metabolic Transformation | Potential Metabolite | Expected Mass Change |

| Amide Hydrolysis | 2-Furoic acid | - |

| Amide Hydrolysis | 2-Aminoacetohydroxamic acid | - |

| Ring Oxidation | Hydroxylated derivative | +16 Da |

| Glucuronide Conjugation | Glucuronide derivative | +176 Da |

Structure Activity Relationship Sar Studies

Elucidating the Critical Role of the Hydroxamic Acid Moiety in Biological Activity

The hydroxamic acid functional group (-CONHOH) is a well-established pharmacophore in a multitude of biologically active compounds, particularly in the realm of enzyme inhibition. allresearchjournal.com Its significance is primarily attributed to its exceptional ability to act as a bidentate chelating agent for metal ions, which are often found in the active sites of metalloenzymes. researchgate.net This chelating property is fundamental to the inhibitory mechanism of hydroxamic acid-containing molecules.

The biological activity of compounds like Acetohydroxamic acid, 2-(2-furamido)- is critically dependent on the hydroxamic acid moiety. This group is responsible for coordinating with the metal ion, typically a zinc (Zn²⁺) or iron (Fe²⁺/Fe³⁺) ion, within the enzyme's catalytic domain. nih.gov This interaction effectively displaces a water molecule that is essential for the enzyme's catalytic activity, thereby leading to potent inhibition. researchgate.net The hydroxamate's nitrogen and oxygen atoms form strong coordinate bonds with the metal ion, anchoring the inhibitor within the active site. researchgate.net

Numerous studies on various classes of hydroxamic acid-based inhibitors have demonstrated that replacement or significant alteration of the hydroxamic acid group leads to a substantial loss of inhibitory potency. nih.gov For instance, conversion of the hydroxamic acid to a carboxylic acid has been shown to result in a loss of enzyme inhibition, underscoring the indispensable nature of this functional group for biological activity. nih.gov The mechanism of action for many hydroxamate inhibitors involves the chelation of Zn²⁺ ions in the active site of enzymes such as histone deacetylases (HDACs), matrix metalloproteinases (MMPs), and UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC). nih.govnih.gov Therefore, it is highly probable that the hydroxamic acid moiety of Acetohydroxamic acid, 2-(2-furamido)- serves as the primary metal-binding group, essential for its biological effects.

Impact of Substituents on the Furan (B31954) Ring and Other Molecular Positions on Biological Activities

The furan ring in "Acetohydroxamic acid, 2-(2-furamido)-" serves as a scaffold that correctly positions the crucial hydroxamic acid moiety for interaction with the target enzyme. The nature and position of substituents on this heterocyclic ring can significantly influence the compound's biological activity, selectivity, and pharmacokinetic properties. While specific SAR studies on 2-(2-furamido)acetohydroxamic acid are limited, general principles derived from other furan-containing bioactive molecules can provide valuable insights.

Furan derivatives are known to possess a wide range of biological activities, including anticancer properties. nih.gov The substitution pattern on the furan ring can modulate this activity. For instance, studies on other furan-containing compounds have shown that introducing various substituents can enhance cytotoxic activity against cancer cell lines. nih.gov The electronic properties and steric bulk of these substituents can affect how the molecule interacts with the binding pocket of the target enzyme, beyond the primary interaction of the hydroxamic acid with the metal ion.

In the broader context of hydroxamic acid inhibitors, modifications to the scaffold that holds the hydroxamic acid have been extensively explored to optimize potency and selectivity. For example, in a series of thiazolyl-hydroxamate derivatives, variations in the aryl cap group, including electronic substituent effects and rigidity, were found to be important for selective HDAC6 inhibition. nih.gov Similarly, for Acetohydroxamic acid, 2-(2-furamido)-, substituents on the furan ring could potentially:

Influence Binding Affinity: By forming additional hydrogen bonds, hydrophobic interactions, or van der Waals interactions with amino acid residues in the enzyme's active site.

Modulate Selectivity: Different isoforms of a target enzyme may have variations in their active site architecture. Judiciously chosen substituents on the furan ring could exploit these differences to achieve selective inhibition.

A hypothetical SAR study on 2-(2-furamido)acetohydroxamic acid derivatives could involve synthesizing analogs with various substituents (e.g., halogens, alkyl groups, alkoxy groups) at different positions of the furan ring and evaluating their inhibitory activity against a panel of relevant metalloenzymes.

| Hypothetical Substituent on Furan Ring | Potential Impact on Activity |

| Electron-withdrawing group (e.g., -NO₂) | May alter the electronic properties of the furan ring, potentially influencing interactions with the enzyme active site. |

| Electron-donating group (e.g., -OCH₃) | Could enhance hydrogen bonding capabilities or alter the overall electronic nature of the molecule. |

| Bulky alkyl group (e.g., -C(CH₃)₃) | May provide beneficial steric interactions within a hydrophobic pocket of the target enzyme, or conversely, could lead to steric hindrance. |

| Halogen (e.g., -Cl, -F) | Can modulate lipophilicity and potentially form halogen bonds with the protein target. |

Rational Optimization Strategies for Enhanced Potency, Selectivity, and Biological Profile

One key strategy involves structure-based drug design (SBDD) . If the crystal structure of the target enzyme in complex with the inhibitor is available, it can provide a detailed map of the binding site. This information can be used to design modifications to the 2-(2-furamido)acetohydroxamic acid scaffold that improve its fit and interactions within the active site. For example, if a nearby hydrophobic pocket is identified, adding a lipophilic substituent to the furan ring at an appropriate position could enhance binding affinity.

Another approach is ligand-based drug design (LBDD) , which is useful when the target structure is unknown. This involves building a pharmacophore model based on a set of known active compounds. By identifying the key chemical features required for activity, new analogs of 2-(2-furamido)acetohydroxamic acid can be designed with improved properties.

Furthermore, bioisosteric replacement is a common strategy to improve pharmacokinetic properties or to circumvent metabolic liabilities. For instance, the furan ring could be replaced with other five-membered heterocycles (e.g., thiophene, pyrrole) to explore the impact on activity and stability. Similarly, the amide linkage could be modified to alter the compound's conformational flexibility and susceptibility to hydrolysis.

The design of novel hydroxamic acid derivatives often involves a modular approach, considering the zinc-binding group (the hydroxamic acid), a linker, and a "cap" group that interacts with the surface of the enzyme. scienceopen.comnih.gov In the case of Acetohydroxamic acid, 2-(2-furamido)-, the furan ring can be considered part of the cap group. Optimization strategies would systematically vary each of these components to achieve the desired biological profile. scienceopen.comnih.gov

| Optimization Strategy | Description | Potential Outcome |